2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Overview
Description
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a trifluoromethyl-phenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole typically involves the condensation of hydrazides with 2,5-hexanedione in the presence of a catalytic amount of acetic acid. This reaction is carried out in 2-propanol as the solvent . The reaction conditions are crucial to ensure the formation of the desired pyrrole ring structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(3-Trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
- 1-(3-Fluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole
Comparison: Compared to its analogs, 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group increases the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c1-9-6-7-10(2)17(9)12-5-3-4-11(8-12)13(14,15)16/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGIUYXJKUREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368794 | |
Record name | 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-04-7 | |
Record name | 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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